molecular formula C20H24O5S B2626836 Butyl 4-[(mesitylsulfonyl)oxy]benzenecarboxylate CAS No. 331462-32-9

Butyl 4-[(mesitylsulfonyl)oxy]benzenecarboxylate

Cat. No.: B2626836
CAS No.: 331462-32-9
M. Wt: 376.47
InChI Key: VGBJBXWYEXVDSD-UHFFFAOYSA-N
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Description

Butyl 4-[(mesitylsulfonyl)oxy]benzenecarboxylate is a chemical compound known for its versatility in organic synthesis. It is utilized in various scientific research applications due to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butyl 4-[(mesitylsulfonyl)oxy]benzenecarboxylate typically involves the esterification of 4-hydroxybenzoic acid with butanol, followed by sulfonylation with mesitylsulfonyl chloride. The reaction conditions often require the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid byproduct .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure consistent product quality and yield .

Chemical Reactions Analysis

Types of Reactions

Butyl 4-[(mesitylsulfonyl)oxy]benzenecarboxylate undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the mesitylsulfonyl group is replaced by other nucleophiles.

    Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.

Major Products

    Substitution: The major products depend on the nucleophile used.

    Reduction: The major product of reduction is the corresponding alcohol, butyl 4-hydroxybenzenecarboxylate.

Scientific Research Applications

Butyl 4-[(mesitylsulfonyl)oxy]benzenecarboxylate is widely used in scientific research due to its ability to act as an intermediate in the synthesis of more complex molecules. Its applications include:

    Chemistry: Used as a building block in organic synthesis to create novel compounds.

    Biology: Employed in the synthesis of biologically active molecules for drug discovery and development.

    Medicine: Utilized in the development of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

    Industry: Applied in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Butyl 4-[(mesitylsulfonyl)oxy]benzenecarboxylate involves its reactivity towards nucleophiles and reducing agents. The mesitylsulfonyl group acts as a good leaving group, facilitating nucleophilic substitution reactions. The ester group can be reduced to an alcohol, which can further participate in various chemical transformations.

Comparison with Similar Compounds

Similar Compounds

    Butyl 4-hydroxybenzoate: Similar in structure but lacks the mesitylsulfonyl group, making it less reactive in nucleophilic substitution reactions.

    Ethyl 4-[(mesitylsulfonyl)oxy]benzenecarboxylate: Similar but with an ethyl ester group instead of a butyl ester, which may affect its solubility and reactivity.

Uniqueness

Butyl 4-[(mesitylsulfonyl)oxy]benzenecarboxylate is unique due to the presence of both the mesitylsulfonyl and butyl ester groups, which confer distinct reactivity and solubility properties. This makes it a valuable intermediate in organic synthesis and various scientific research applications.

Properties

IUPAC Name

butyl 4-(2,4,6-trimethylphenyl)sulfonyloxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24O5S/c1-5-6-11-24-20(21)17-7-9-18(10-8-17)25-26(22,23)19-15(3)12-14(2)13-16(19)4/h7-10,12-13H,5-6,11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGBJBXWYEXVDSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)C1=CC=C(C=C1)OS(=O)(=O)C2=C(C=C(C=C2C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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